molecular formula C8H16ClNO B14780581 5-Aminooctahydropentalen-2-ol hydrochloride

5-Aminooctahydropentalen-2-ol hydrochloride

Cat. No.: B14780581
M. Wt: 177.67 g/mol
InChI Key: WSDFMYRCXOWJGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve hydrogenation, cyclization, and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted compounds .

Scientific Research Applications

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride is unique due to its specific stereochemistry and the presence of an amino group. This distinguishes it from similar compounds and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H

InChI Key

WSDFMYRCXOWJGQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC2CC1N)O.Cl

Origin of Product

United States

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